4-Amino-N,N-diethylaniline sulphite
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Overview
Description
4-Amino-N,N-diethylaniline sulphite is an organic compound with the molecular formula C10H18N2O3S. It is a derivative of aniline, where the amino group is substituted with diethyl groups, and it is combined with sulphite. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethylaniline sulphite typically involves the reaction of p-phenylenediamine with diethyl ether to form N,N-diethyl-p-phenylenediamine. This intermediate is then reacted with sulphurous acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diethylaniline sulphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Amino-N,N-diethylaniline sulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethylaniline sulphite involves its interaction with molecular targets through its amino and diethyl groups. These interactions can lead to the formation of various intermediates, which then participate in further chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar structure but without the sulphite group.
N,N-Dimethyl-p-phenylenediamine: Similar structure with methyl groups instead of ethyl groups.
4-Amino-N,N-diethylaniline sulphate: Similar compound with sulphate instead of sulphite.
Uniqueness
4-Amino-N,N-diethylaniline sulphite is unique due to the presence of the sulphite group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where sulphite functionality is required.
Properties
CAS No. |
74332-62-0 |
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Molecular Formula |
C10H18N2O3S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfurous acid |
InChI |
InChI=1S/C10H16N2.H2O3S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-4(2)3/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3) |
InChI Key |
FULOTKQZFAERET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)O |
Origin of Product |
United States |
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